(5-ヒドロキシ-6-メチルピリジン-3,4-ジイル)ジメタノール 2-オキソペンタンジオエート

説明

Synthesis AnalysisThe synthesis of compounds similar to "(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate" often involves complex chemical reactions. For instance, compounds derived from the reaction of W_2(mhp)_4 (mhp = anion of 6-methyl-2-hydroxypyridine) with specific reagents demonstrate the intricate steps involved in creating complex molecules with pyridine derivatives (Carlin & Mccarley, 1989).

Molecular Structure AnalysisThe molecular structure of compounds closely related to "(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate" can be analyzed through various spectroscopic techniques. For instance, the structure and vibrational properties of 2-hydroxy-5-methylpyridine-3-carboxylic acid, which shares a similar pyridine core, have been characterized using Fourier transform IR and Raman spectra, XRD studies, and DFT quantum chemical calculations (Godlewska et al., 2014).

Chemical Reactions and PropertiesChemical reactions involving pyridine derivatives are pivotal in synthesizing complex molecules. For example, the synthesis and structural characterization of cationic 5-hydroxy-1,3-diketonate stabilized dinuclear complexes and tetranuclear lanthanoid clusters demonstrate the versatility of pyridine-based compounds in forming complex structures (Andrews et al., 2010).

Physical Properties AnalysisThe physical properties of pyridine derivatives, including their phase transitions and vibrations, are critical for understanding their behavior and potential applications. The study of dimethyl-2,2'-bipyridyl complexes with chloranilic acid, for example, reveals insights into their structural dynamics and phase transitions (Bator et al., 2011).

Chemical Properties AnalysisThe chemical properties of pyridine-based compounds are influenced by their molecular structure. The synthesis and characterisation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine highlight the reactivity of pyridine derivatives and their potential to form hydrogen-bonded dimers in the crystalline state (Opozda et al., 2006).

科学的研究の応用

2型糖尿病(T2DM)の管理

ピリグルチンは、グルカゴン様ペプチド-1受容体アゴニスト(GLP-1 RA)として、T2DMの管理に役立ちます。それはインスリン分泌を促進し、グルカゴンの放出を阻害することで、血糖値のコントロールに役立ちます。研究によると、ピリグルチンは、単剤療法または他の糖尿病治療薬との併用療法で処方した場合、ヘモグロビンA1c(HbA1c)レベルを低下させることが示されています。 一般的に忍容性が高く、併用療法では軽度の低血糖と関連付けられています .

肥満の治療

肥満の場合、ピリグルチンの高用量は体重のコントロールに使用されます。体重を減らす効果は、GLP-1受容体への作用によるもので、食欲とエネルギー摂取に影響を与えます。 この化合物は、しばしばT2DMと関連する肥満に対処する上で有望であることが示されています .

心臓血管疾患のリスク軽減

ピリグルチンは、心臓血管系を保護する効果があります。それは、脂質プロファイルの改善や血圧のコントロールなど、心臓血管イベントとその関連リスク要因を軽減することができます。 これは、心臓血管疾患のリスク軽減における利点を考慮すると、医療計画における長期使用のための費用対効果の高い選択肢となります .

変形性関節症(OA)の治療

研究によると、ピリグルチンは、OAにおいて鎮痛、抗炎症、および抗分解作用を発揮します。それは、痛み関連の行動を軽減し、IL-6やPGE2などの炎症性メディエーターの分泌を減少させます。 さらに、ピリグルチドは、偏極したマクロファージの表現型を、炎症性M1から抗炎症性M2に変えます。これは、OA治療のための新しい治療候補としての可能性を示唆しています .

鎮痛作用

ピリグルチンの鎮痛作用は、OAに限定されません。その作用機序には、炎症性経路の調節が含まれており、さまざまな状態における痛みの緩和に寄与する可能性があります。 この化合物の痛みを軽減する能力は、痛みの管理のための薬理学的選択肢に貴重な追加要素となります .

抗炎症作用

ピリグルチンの抗炎症作用は、サイトカイン産生やマクロファージの活性に影響を与えることで免疫応答を調節できるため、重要です。 これらの特性は、炎症が重要な役割を果たす疾患の治療に役立ちます .

糖尿病合併症の軽減

ピリグルチンは、糖尿病合併症において広範なエビデンスに基づく利点があることが示されています。 臨床診療におけるその役割には、血糖値の管理だけでなく、神経障害、腎症、網膜症など、糖尿病に関連するさまざまな合併症の軽減も含まれます .

糖尿病予備軍の介入

過体重または肥満で糖尿病予備軍の人々では、ピリグルチンは2型糖尿病の診断リスクを低下させ、持続的な体重減少をサポートすることができます。 それは、食事と運動の補助として役立ち、糖尿病予備軍から本格的な糖尿病への進行を予防する可能性を強調しています .

Safety and Hazards

作用機序

Target of Action

Piriglutine primarily targets the glucagon-like peptide-1 receptors (GLP-1Rs) . These receptors play a crucial role in glucose homeostasis and appetite regulation .

Mode of Action

Piriglutine, a synthetic analog of human glucagon-like peptide-1 (GLP-1), acts as a GLP-1 receptor agonist . It enhances insulin secretion and inhibits glucagon release via the stimulation of GLP-1Rs .

Biochemical Pathways

Piriglutine regulates lipid metabolism-related signaling, including the AMPK and ACC pathways . It also activates the neurotransmitters neuropeptide Y and agouti-related protein in the hypothalamus, which helps reduce hunger and increase satiety .

Pharmacokinetics

Piriglutine is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 hours . Its absolute bioavailability is around 55% . The prolonged action of piriglutine is achieved by attaching a fatty acid molecule at position 26 of the GLP-1 molecule, enabling it to bind reversibly to albumin within the subcutaneous tissue and bloodstream and be released slowly over time .

Result of Action

It decreases hemoglobin A1c (HbA1c) in type 2 diabetes (T2D) patients when prescribed as monotherapy or in combination with one or more antidiabetic drugs .

Action Environment

The action of piriglutine is largely independent of the injection site . Increasing body weight and male sex are associated with reduced concentrations, but there is substantial overlap between subgroups . Exposure is reduced with mild, moderate, or severe renal or hepatic impairment .

特性

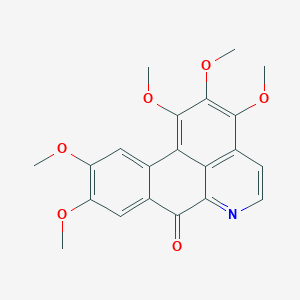

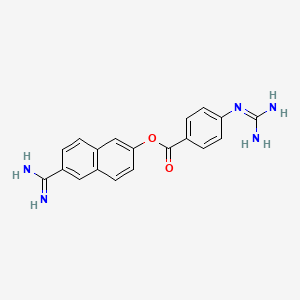

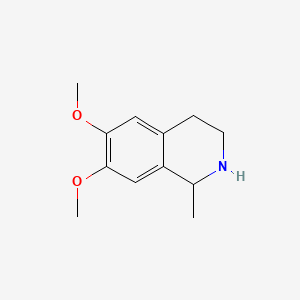

IUPAC Name |

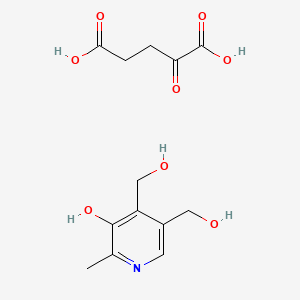

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAUVUHGQARGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93803-23-7 | |

| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70950008 | |

| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27280-85-9 | |

| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27280-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conductase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027280859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoglutaric acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V67Y6Q3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

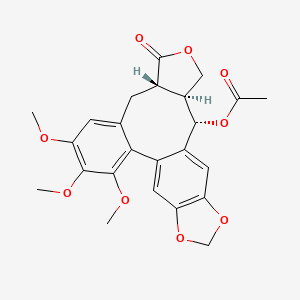

![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)

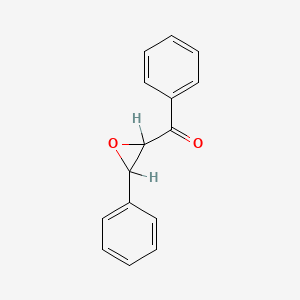

![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)